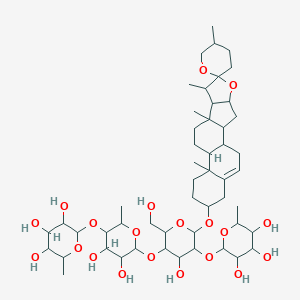

Polyphyllin B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diosgenin tetraglycoside is a steroidal saponin derived from the rhizomes of Paris polyphylla, a traditional Chinese medicinal herb. It is known for its potent pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects .

Applications De Recherche Scientifique

Diosgenin tetraglycoside has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the glycosylation of steroidal sapogenins.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its anti-cancer properties, particularly in gastric and lung cancers. .

Industry: Utilized in the development of pharmaceutical formulations and traditional Chinese medicine products.

Mécanisme D'action

- PPB primarily targets signaling pathways within cancer cells. For instance:

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

Polyphyllin B interacts with various biomolecules, contributing to its biochemical properties. It has been found to have a good binding affinity with the STAT3 protein, a target gene in chronic obstructive pulmonary disease (COPD) .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in gastric cancer cells . It also suppresses invasion and migration, induces apoptosis, and blocks the cell cycle progression in these cells . In the context of COPD, this compound inhibits oxidative stress, inflammation, and mitochondrial damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits the STAT3/NCOA4 pathway, which is implicated in the pathogenesis of COPD . It also modulates iron metabolism, which is crucial in various cellular processes .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to exert sustained effects on cellular function. For instance, it continues to inhibit oxidative stress, inflammation, and mitochondrial damage in COPD mice

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it has been found to modulate the PI3K/mTOR signaling pathway

Transport and Distribution

This compound is transported and distributed within cells and tissues. After oral administration, it has been found to be predominantly distributed in the liver and lungs . This suggests that these may be the target organs for this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diosgenin tetraglycoside can be synthesized through the glycosylation of steroidal sapogenins such as diosgenin and pennogenin. The process involves the use of glycosyltransferases, which catalyze the attachment of sugar moieties to the sapogenin backbone .

Industrial Production Methods: Industrial production of Diosgenin tetraglycoside primarily relies on the extraction from Paris polyphylla. The plant material is subjected to processes such as drying, grinding, and solvent extraction to isolate the steroidal saponins. Advanced techniques like ultrahigh-performance liquid chromatography (UPLC) are used to purify the compound .

Analyse Des Réactions Chimiques

Types of Reactions: Diosgenin tetraglycoside undergoes various chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, under acidic or basic conditions.

Reduction: Sodium borohydride, under mild conditions.

Substitution: Halogens (e.g., chlorine, bromine), under controlled temperature and pressure.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Diosgenin tetraglycoside, which may exhibit different pharmacological properties .

Comparaison Avec Des Composés Similaires

Diosgenin tetraglycoside is part of a family of steroidal saponins found in Paris polyphylla. Similar compounds include:

Polyphyllin I: Known for its anti-cancer properties, particularly in liver cancer.

Polyphyllin II: Exhibits anti-inflammatory and anti-tumor activities.

Polyphyllin VII: Has been studied for its pharmacokinetics and tissue distribution.

Uniqueness of Diosgenin tetraglycoside: Diosgenin tetraglycoside stands out due to its potent ability to induce ferroptosis and modulate iron metabolism, making it a promising candidate for anti-cancer therapies .

Propriétés

Numéro CAS |

50773-42-7 |

|---|---|

Formule moléculaire |

C51H82O20 |

Poids moléculaire |

1015.2 g/mol |

Nom IUPAC |

2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |

Clé InChI |

OZIHYFWYFUSXIS-XDNNTTNNSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

SMILES isomérique |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

SMILES canonique |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

Pictogrammes |

Irritant |

Synonymes |

diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside formosanin C Paris saponin II |

Origine du produit |

United States |

Q1: How does Polyphyllin B exert its anti-tumor effects in Gastric Cancer?

A1: Research suggests that this compound exhibits anti-tumor activity in Gastric Cancer (GC) by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Specifically, this compound downregulates the expression of GPx4, a key enzyme that protects cells from ferroptosis. [] This downregulation, coupled with the observed upregulation of proteins like TFR1 and NCOA4, suggests that this compound may enhance iron uptake and intracellular iron availability, thereby contributing to ferroptosis. [] Further research is needed to fully elucidate the intricate interplay between this compound and iron metabolism in GC.

Q2: What is the evidence for this compound's interaction with the STAT3/NCOA4 pathway?

A2: While one study mentions this compound's ability to inhibit the STAT3/NCOA4 pathway in the context of lung tissue injury, [] the provided abstract lacks detailed information. Further investigation into the specific mechanisms and implications of this interaction, particularly in relation to its anti-tumor effects, is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.